molecular formula C12H11F3N2O2 B13004783 ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate

ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate

Cat. No.: B13004783
M. Wt: 272.22 g/mol
InChI Key: ASRAHZFHJWYBSI-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate is an organic compound with a complex structure that includes fluorine atoms and an indazole ring

Preparation Methods

The synthesis of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves several steps. One common method is the use of the Reformatsky reagent with aldehydes and ketones, which yields 2,2-difluoro-3-hydroxy esters . The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetate

InChI

InChI=1S/C12H11F3N2O2/c1-3-19-11(18)12(14,15)8-4-7-6-17(2)16-10(7)5-9(8)13/h4-6H,3H2,1-2H3

InChI Key

ASRAHZFHJWYBSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CN(N=C2C=C1F)C)(F)F

Origin of Product

United States

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